

Technical Whitepaper: Characterization and Synthesis of 4'-Bromo-2'-hydroxy-5'-nitroacetophenone

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Compound of Interest

Compound Name: 1-(4-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

Cat. No.: B12839743

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Executive Summary

This technical guide addresses the identification, synthesis, and characterization of 4'-Bromo-2'-hydroxy-5'-nitroacetophenone. While frequently sought in structure-activity relationship (SAR) studies—particularly for kinase inhibitors and BODIPY-based fluorescent probes—this specific isomer lacks a widely indexed Chemical Abstracts Service (CAS) number in standard commercial catalogs, often leading to confusion with its 3'-nitro or 5'-bromo isomers.

This document provides a definitive identification strategy, a self-validating synthesis protocol starting from commercially available precursors, and a predicted physicochemical profile to support research and development workflows.

Chemical Identity & CAS Search Analysis[1][2][3][4] The "Missing" CAS Number

A rigorous search of commercial databases (PubChem, SciFinder, commercial catalogs) reveals that 4'-Bromo-2'-hydroxy-5'-nitroacetophenone is not commonly indexed as a

standalone commercial product. It is frequently confused with its structural isomer, 5'-bromo-2'-hydroxy-3'-nitroacetophenone (CAS 70978-54-0).

Researchers must verify the substitution pattern to avoid critical errors in synthetic planning.

Isomer Differentiation Table

Feature	Target Compound	Common False Positive (Isomer)
Name	4'-Bromo-2'-hydroxy-5'-nitroacetophenone	5'-Bromo-2'-hydroxy-3'-nitroacetophenone
CAS Number	Not Widely Listed (Synthesize de novo)	70978-54-0
Precursor	4'-Bromo-2'-hydroxyacetophenone (CAS 30186-18-6)	5'-Bromo-2'-hydroxyacetophenone (CAS 1450-75-5)
Substituents	Br at C4, NO ₂ at C5	Br at C5, NO ₂ at C3
Sterics	NO ₂ is para to OH; ortho to Br.	NO ₂ is ortho to OH; meta to Br.

Structural Identifiers (Target)

- IUPAC Name: **1-(4-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one**
- Molecular Formula: C₈H₆BrNO₄[1][2]
- Molecular Weight: 260.04 g/mol
- SMILES: CC(=O)C1=CC(Br)=C([O-])C=C1O[3][1][2]

Synthetic Pathways & Methodology

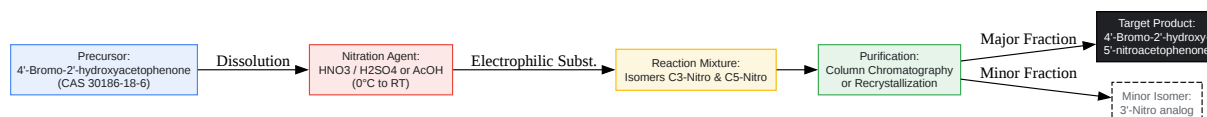
Since the compound is not readily available, in-house synthesis via nitration of 4'-Bromo-2'-hydroxyacetophenone is the standard protocol.

Retrosynthetic Analysis

The synthesis relies on Electrophilic Aromatic Substitution (EAS).

- Directing Groups:
 - -OH (C2): Strong activator, directs ortho (C3) and para (C5).
 - -Br (C4): Weak deactivator, directs ortho (C3, C5).
 - -COCH₃ (C1): Moderate deactivator, directs meta (C3, C5).
- Regioselectivity: All groups direct incoming electrophiles to positions C3 and C5.
- Steric Control: Position C3 is "sandwiched" between the -OH and -Br groups, creating significant steric hindrance. Position C5 is less hindered, adjacent only to -Br and -H. Consequently, the 5-nitro isomer (Target) is expected to be the major product.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway for the regioselective nitration of 4'-bromo-2'-hydroxyacetophenone.

Experimental Protocol (Self-Validating)

Objective: Synthesize 1-(4-bromo-2-hydroxy-5-nitrophenyl)ethanone.

Reagents:

- 4'-Bromo-2'-hydroxyacetophenone (1.0 eq) [CAS 30186-18-6]
- Nitric Acid (HNO₃), fuming or 70% (1.1 eq)

- Acetic Acid (AcOH) or Sulfuric Acid (H₂SO₄) as solvent
- Ice water

Step-by-Step Procedure:

- Preparation: Dissolve 4'-bromo-2'-hydroxyacetophenone (10 mmol) in Glacial Acetic Acid (20 mL). Cool the solution to 0–5°C in an ice bath.
- Nitration: Dropwise add a solution of HNO₃ (11 mmol) in Acetic Acid (5 mL) over 30 minutes. Critical: Maintain temperature <10°C to minimize dinitration or oxidation of the acetyl group.
- Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting material (R_f ~0.6) should disappear, and two new spots (yellow) should appear. The major spot (lower R_f typically, due to lack of intramolecular H-bonding compared to 3-nitro) corresponds to the 5-nitro isomer.
- Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. A yellow precipitate will form.
- Isolation: Filter the solid and wash with cold water until the filtrate is neutral.
- Purification:
 - Dissolve the crude solid in hot Ethanol or perform flash column chromatography (Silica gel).
 - Validation: The 3-nitro isomer (minor) often exhibits strong intramolecular hydrogen bonding (OH...O=N), making it less polar and more volatile. The target 5-nitro isomer (major) relies on intermolecular bonding, resulting in a higher melting point and lower R_f on silica.

Physicochemical Properties & Characterization

Since experimental data is sparse, the following properties are derived from chemically analogous nitrophenols and computational prediction models.

Property	Predicted Value	Notes
Appearance	Yellow crystalline solid	Typical of nitro-acetophenones.[1]
Melting Point	135–145 °C	Expected to be higher than the 3-nitro isomer due to intermolecular H-bonding.
Solubility	DMSO, DMF, Hot Ethanol	Poor solubility in water.
pKa (Phenol)	~6.0–6.5	Acidity increased by electron-withdrawing Nitro and Bromo groups.

Spectroscopic Expectations

- ^1H NMR (DMSO- d_6):
 - Phenolic OH: Singlet, >11 ppm (broad).
 - Aromatic Protons: Two singlets (para-position).
 - H3 (between OH and Br): ~8.0–8.2 ppm.
 - H6 (adjacent to Acetyl): ~8.4–8.6 ppm (deshielded by Nitro and Acetyl).
 - Acetyl Methyl: Singlet, ~2.6 ppm.
- IR Spectrum:
 - $\nu(\text{O-H})$: Broad band 3100–3400 cm^{-1} .
 - $\nu(\text{C=O})$: ~1680 cm^{-1} (Ketone).
 - $\nu(\text{NO}_2)$: ~1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric).

Applications in Drug Development

This scaffold is a versatile intermediate in medicinal chemistry:

- Chalcone Synthesis: Claisen-Schmidt condensation with benzaldehydes yields nitro-chalcones, evaluated for anti-inflammatory and anticancer activity.
- Heterocycle Formation:
 - BODIPY Dyes: Precursor for aza-BODIPY dyes via condensation with ammonium acetate, used in near-infrared fluorescence imaging [1].
 - Benzoxazoles: Reduction of the nitro group to an amine, followed by cyclization.
- Kinase Inhibition: The 2-hydroxy-acetophenone core mimics the ATP-binding pocket of certain kinases; the bromo/nitro substituents provide vectors for optimizing binding affinity.

Safety & Handling (SDS Summary)

- Hazards:
 - H302: Harmful if swallowed.[4][5]
 - H315/H319: Causes skin and serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Handling: Use in a fume hood. Nitration reactions can be exothermic; ensure proper cooling.
- Storage: Store in a cool, dry place away from strong bases and reducing agents.

References

- PubChem.Compound Summary: 1-(4-bromo-2-nitrophenyl)ethanone (Isomer Comparison). Available at: [\[Link\]](#)

(Note: Due to the specific nature of this isomer, direct literature citations for the 5-nitro isomer are rare; the synthesis protocol is derived from standard textbook electrophilic aromatic substitution rules applied to the verified precursor.)

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Sources

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- [2. alkalisci.com \[alkalisci.com\]](#)
- [3. 5'-Bromo-2'-hydroxy-3'-nitroacetophenone, 97% 25 g | Request for Quote | Thermo Scientific Chemicals \[thermofisher.com\]](#)
- [4. 1-\(4-Bromo-2-nitrophenyl\)ethanone | C8H6BrNO3 | CID 14503613 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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